
Compound of Interest

Compound Name: Methyl 5-aminothiazole-2-carboxylate

Cat. No.: B1403509

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wid

This guide provides detailed application notes and protocols for the use of Methyl 5-aminothiazole-2-carboxylate in pharmaceutical research and d

Figure 1: Isomeric Structures
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Structure
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Methyl 2-aminothiazole-5-carboxylate

Structure

CAS Number6633-61-0

];

}

Workflow for converting the ester to a target carboxamide.

Protocol 1: Saponification of Methyl 5-aminothiazole-2-carboxylate

Principle of the Method:

Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting an ester to its c

Materials:

Methyl 5-aminothiazole-2-carboxylate

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
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Methanol (MeOH)

Deionized Water

Hydrochloric acid (HCl), 1M or 2N solution

Round-bottom flask, magnetic stirrer, and stir bar

pH paper or pH meter

Step-by-Step Protocol:

Dissolution: In a round-bottom flask, dissolve Methyl 5-aminothiazole-2-carboxylate (1.0 eq) in a mixture of

Base Addition: Add NaOH or LiOH (1.5 - 2.0 eq) to the solution. The reaction is often performed at room temp
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Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring 

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to 

Drying: Dry the product (5-aminothiazole-2-carboxylic acid) under vacuum to a constant weight. The product c

Protocol 2: Amide Coupling with a Sterically Hindered Aryl Amine

Principle of the Method:

Amide bond formation between an electron-deficient amine (like 2-aminothiazole) or a sterically hindered amine

Materials:

5-Aminothiazole-2-carboxylic acid (from Protocol 1)

Aryl amine (e.g., 2-chloro-6-methylaniline) (1.0 - 1.2 eq)
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Cyanuric fluoride or (1-Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluoropho

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF

Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine) (2.0 - 3.0 eq)

Reaction vessel, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol (Acyl Fluoride Method):

Setup: To a dry reaction vessel under an inert atmosphere, add the 5-aminothiazole-2-carboxylic acid (1.0 eq

Solvent & Base: Add anhydrous solvent (e.g., DCM) and the organic base (e.g., Pyridine, 2.5 eq). Stir to dis

Activation: Cool the mixture to 0 °C. Slowly add cyanuric fluoride (0.5 eq) portion-wise. Caution: Cyanuric 
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly hindered

Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the s

Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially wit

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo

Table 2: Comparison of Selected Amide Coupling Strategies

| Method | Activating Agent | Base | Typical Conditions | Advantages/Disadvantages | Reference(s) |

| :--- | :--- | :--- | :--- | :--- | :--- |

| Carbodiimide | DCC, EDC | HOBt, DMAP | DCM or DMF, 0°C to RT | Common, inexpensive. Can have side reactions 

| Phosphonium/Uronium | HATU, HBTU | DIPEA | DMF, RT | High yields, fast. Reagents are more expensive. Good fo

| Acyl Halide | Oxalyl Chloride, SOCl₂ | Pyridine, TEA | DCM, 0°C to RT | Highly reactive intermediate. May no

| Acyl Fluoride | Cyanuric Fluoride | Pyridine | DCM or DCE, RT to 80°C | Excellent for sterically hindered an

Exploring Further Chemical Diversity

The versatility of the aminothiazole scaffold extends beyond the C5-carboxamide. The C2-amino group is anothe

Figure 3: Aminothiazole as a Kinase Hinge Binder
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The scaffold forms key hydrogen bonds in the kinase hinge region.

Protocol 3: N-Acylation of the 2-Amino Group

Principle of the Method:

The nucleophilic 2-amino group can be readily acylated using an acyl chloride or anhydride in the presence of 

Materials:

A 2-aminothiazole derivative (e.g., the product from Protocol 2)

Acyl chloride (e.g., Acetyl chloride, Chloroacetyl chloride) (1.1 eq)

Anhydrous solvent (e.g., DCM, THF)
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Anhydrous base (e.g., Pyridine or Triethylamine) (1.5 - 2.0 eq)

Step-by-Step Protocol:

Setup: Dissolve or suspend the 2-aminothiazole starting material (1.0 eq) in anhydrous DCM or THF in a dry f

Base Addition: Add the anhydrous base (e.g., pyridine) and cool the mixture to 0 °C in an ice bath.

Acylating Agent: Add the acyl chloride (1.1 eq) dropwise via syringe. Ensure the internal temperature does n

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room tempera

Work-up: Dilute the reaction with DCM and wash with water and brine. If pyridine was used, an additional was

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting N-acylated pr

Conclusion
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Methyl 5-aminothiazole-2-carboxylate is a high-value chemical intermediate that provides a reliable entry poin

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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